Cas no 325733-95-7 (2-amino-6-nitro-1H-Indole-3-carbonitrile)

2-Amino-6-nitro-1H-indole-3-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with an amino group at the 2-position, a nitro group at the 6-position, and a carbonitrile moiety at the 3-position. This structurally versatile intermediate is valuable in pharmaceutical and agrochemical research due to its reactivity and functional group diversity. The presence of both electron-donating (amino) and electron-withdrawing (nitro, cyano) groups enables its use in selective transformations, including cyclizations and nucleophilic substitutions. Its well-defined crystalline form ensures consistent purity, making it suitable for synthetic applications requiring precise control. The compound’s stability under standard conditions further enhances its utility in multistep synthesis.
2-amino-6-nitro-1H-Indole-3-carbonitrile structure
325733-95-7 structure
Product Name:2-amino-6-nitro-1H-Indole-3-carbonitrile
CAS No:325733-95-7
MF:C9H6N4O2
MW:202.169540882111
CID:1110881
PubChem ID:16361367
Update Time:2025-05-20

2-amino-6-nitro-1H-Indole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-amino-6-nitro-1H-Indole-3-carbonitrile
    • SCHEMBL979629
    • 325733-95-7
    • Oprea1_795289
    • AB00983287-01
    • 2-amino-3-cyano-6-nitroindole
    • DTXSID00585867
    • DB-111895
    • Z56772850
    • AKOS027252809
    • CTRHEWVKEPPYDG-UHFFFAOYSA-N
    • 2-AMINO-3-CYANO-6-NITRO-1H-INDOLE
    • MDL: MFCD02696782
    • Inchi: 1S/C9H6N4O2/c10-4-7-6-2-1-5(13(14)15)3-8(6)12-9(7)11/h1-3,12H,11H2
    • InChI Key: CTRHEWVKEPPYDG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC2C(C#N)=C(N)NC=2C=1)=O

Computed Properties

  • Exact Mass: 202.04907545g/mol
  • Monoisotopic Mass: 202.04907545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 111Ų

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2-amino-6-nitro-1H-Indole-3-carbonitrile Related Literature

Additional information on 2-amino-6-nitro-1H-Indole-3-carbonitrile

Introduction to 2-amino-6-nitro-1H-Indole-3-carbonitrile (CAS No. 325733-95-7)

2-amino-6-nitro-1H-Indole-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 325733-95-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the indole family, a class of molecules widely recognized for their biological activity and role in drug discovery. The presence of both amino and nitro functional groups, along with a cyano substituent, makes 2-amino-6-nitro-1H-Indole-3-carbonitrile a versatile scaffold for synthesizing novel bioactive molecules.

The indole core is a privileged structure in medicinal chemistry, with numerous examples of indole derivatives serving as pharmacological agents. The structural features of 2-amino-6-nitro-1H-Indole-3-carbonitrile contribute to its potential as a precursor in the development of new therapeutic agents. Specifically, the amino group at the 2-position and the nitro group at the 6-position provide opportunities for further functionalization, while the cyano group at the 3-position introduces electrophilic centers that can participate in various chemical reactions.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how structural modifications in indole derivatives can influence biological activity. Studies have demonstrated that subtle changes in the substitution pattern of indole can lead to significant differences in potency, selectivity, and pharmacokinetic properties. 2-amino-6-nitro-1H-Indole-3-carbonitrile has been explored as a key intermediate in synthesizing compounds with potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.

In the realm of oncology research, indole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The nitro group in 2-amino-6-nitro-1H-Indole-3-carbonitrile can be reduced to an amine, generating a derivative with enhanced solubility and bioavailability. This transformation has been exploited in designing molecules that target specific oncogenic pathways. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid, providing another avenue for structural diversification.

Another area where 2-amino-6-nitro-1H-Indole-3-carbonitrile has found utility is in the development of antimicrobial agents. The indole scaffold is known to exhibit activity against a broad spectrum of bacteria and fungi. The introduction of electron-withdrawing groups such as the nitro and cyano substituents can enhance antimicrobial efficacy by altering electronic properties and influencing interactions with bacterial enzymes or receptors.

The synthesis of 2-amino-6-nitro-1H-Indole-3-carbonitrile typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include nitration of an indole derivative followed by functional group interconversions. Advances in green chemistry have also led to the development of more sustainable methods for producing this compound, emphasizing catalytic processes and solvent-free reactions.

The pharmacological evaluation of 2-amino-6-nitro-1H-Indole-3-carbonitrile has revealed interesting interactions with biological targets. For instance, derivatives derived from this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Additionally, studies suggest that modifications at the 5-position of the indole ring can modulate binding affinity to receptors involved in pain perception and inflammation.

In conclusion, 2-amino-6-nitro-1H Indole - 3 - carbonitrile (CAS No 325733 - 95 - 7) represents a valuable building block in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features offer opportunities for designing novel drugs with improved efficacy and reduced side effects. As research continues to uncover new biological functions and synthetic strategies for indole derivatives, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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